N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS/c22-16-4-6-17(7-5-16)24-20(28)14-29-21-11-10-19(25-26-21)15-2-8-18(9-3-15)27-13-1-12-23-27/h1-13H,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIVHGPNHSYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (Compound 38)
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Core Structure : Pyridazine with an amine group at position 3.
- Substituents : Lacks the acetamide and sulfanyl groups, instead incorporating a 4-methylphenylamine moiety.
- Key Feature : Demonstrates the versatility of pyridazine in forming hydrogen-bonded networks, though its solubility is likely lower due to reduced polar surface area .
Acetamide Derivatives with Triazole/Furan Substituents
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure : Triazole ring replaces pyridazine, with a furan substituent.
- Substituents: Includes a cyano-pyrazole group, enhancing electron-withdrawing properties.
- Physicochemical Data :
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide
- Synthesis : Alkylation of triazol-thione with α-chloroacetamides in the presence of KOH.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Profiles
- Key Observations: The target compound and its pyridazine analogues exhibit moderate hydrophobicity (XLogP ~2.6–3.8), suitable for membrane permeability. Higher TPSA values (~85–87.5 Ų) correlate with enhanced solubility compared to non-acetamide derivatives .
Biological Activity
N-(4-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant studies, case analyses, and experimental data to elucidate the biological activity of this compound.
Chemical Structure
The compound can be represented as follows:
It features a fluorophenyl group, a pyridazinyl moiety, and a pyrazole ring, contributing to its diverse biological interactions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Effects : The compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) reported between 15.625–125 μM for various strains, indicating bactericidal action by inhibiting protein synthesis pathways and nucleic acid production .
- Antifungal Properties : In related studies, derivatives of pyrazole have shown varying antifungal activities, with some exhibiting MIC values comparable to established antifungal agents like nystatin .
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| SF-268 | 31.5 | Growth inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various derivatives, this compound was tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted on different cancer cell lines including Hep-2 and P815. The compound demonstrated significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, showcasing its potential as an antitumor agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorophenyl Group : Enhances lipophilicity and biological interaction.
- Pyrazole Ring : Known for its role in modulating various biological activities.
- Pyridazine Moiety : Imparts additional pharmacological properties that may enhance efficacy against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
